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molecular formula C14H10ClNO4S B8638433 4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid CAS No. 137505-04-5

4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid

Cat. No. B8638433
M. Wt: 323.8 g/mol
InChI Key: RFBYOMYNHRQPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047163

Procedure details

A well-stirred slurry consisting of 4.64g (31 mmol) of 4-carboxybenzaldehyde and 5.92 g (31 mmol) of 4-chlorobenzenesulfonamide and 20 mg of p-toluenesulfonic acid (TsOH) in 130 mL of toluene was heated to reflux for a total of 5 hours. The water formed from the reaction was removed by a Soxhlet extractor packed with 3A molecular sieves as described above. The mixture was allowed to cool to room temperature and was filtered to provide 9.76 g (98%) of SULF-1 as a white powder: mp >245° C.; IR (Nujol) 3300-2300 (br), 3090, 1689, 1616, 1168, 1013 cm-1 ; 1H NMR (DSMO-d6, TMS ext standard, 60 MHz) δ9.15 (s, 1), 8.01 (s, 4), 7.79 (AB, 4, JAB =11, Δν=16).
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH2:22])(=[O:21])=[O:20])=[CH:15][CH:14]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[N:22][S:19]([C:16]2[CH:15]=[CH:14][C:13]([Cl:12])=[CH:18][CH:17]=2)(=[O:21])=[O:20])=[CH:6][CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
4.64 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
5.92 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N
Step Three
Name
Quantity
20 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a total of 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was removed by a Soxhlet extractor
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to provide 9.76 g (98%) of SULF-1 as a white powder

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CC=C(C=NS(=O)(=O)C2=CC=C(C=C2)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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